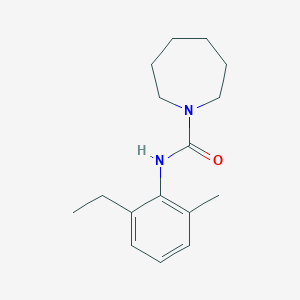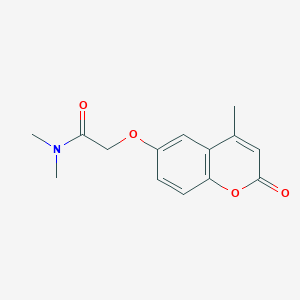![molecular formula C15H20N2O2 B7512115 1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512115.png)
1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone, also known as DMPE, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. DMPE is a member of the piperazine family of compounds, which are widely used in medicinal chemistry due to their diverse pharmacological activities.
Aplicaciones Científicas De Investigación
1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone has been studied for its potential applications in various scientific fields, including medicinal chemistry, neuroscience, and cancer research. 1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. 1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone has also been studied for its potential anticancer properties, as it has been shown to induce apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of 1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. 1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone has been shown to inhibit the activity of protein kinase C, which is involved in cell proliferation and differentiation. 1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone has also been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of oxidative stress, and the induction of apoptosis in cancer cells. 1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, 1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone also has some limitations, such as its potential toxicity at high concentrations and its limited bioavailability in vivo.
Direcciones Futuras
There are several future directions for research on 1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone, including the development of more efficient synthesis methods, the investigation of its potential applications in other scientific fields, such as immunology and infectious diseases, and the exploration of its structure-activity relationships to identify more potent and selective analogs. Additionally, the in vivo efficacy and safety of 1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone need to be further evaluated to determine its potential as a therapeutic agent.
Métodos De Síntesis
1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone can be synthesized through a multi-step process, starting from 2,4-dimethylbenzoyl chloride and piperazine. The first step involves the reaction of 2,4-dimethylbenzoyl chloride with piperazine in the presence of a base, such as triethylamine, to form 1-(2,4-dimethylbenzoyl)piperazine. The second step involves the reaction of 1-(2,4-dimethylbenzoyl)piperazine with acetyl chloride in the presence of a base to form 1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone. The purity of 1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone can be improved through recrystallization from a suitable solvent.
Propiedades
IUPAC Name |
1-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-11-4-5-14(12(2)10-11)15(19)17-8-6-16(7-9-17)13(3)18/h4-5,10H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTZZCPRXZVCMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1H-indol-6-yl)methanone](/img/structure/B7512070.png)
![1-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7512071.png)


![1-[4-(4-Ethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512085.png)
![N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7512089.png)

